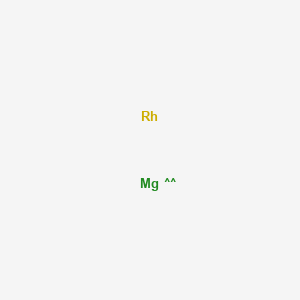
Magnesium--rhodium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium–rhodium (1/1) is a compound consisting of magnesium and rhodium in a 1:1 ratio. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. Magnesium is known for its lightweight and high reactivity, while rhodium is a rare and valuable metal with excellent catalytic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Magnesium–rhodium (1/1) can be synthesized through various methods, including transmetalation and ion exchange. Transmetalation involves the transfer of carbon ligands from one metal to another, which is a fundamental reaction in organometallic chemistry . Ion exchange methods are also used for the separation and removal of noble metal ions, which can be applied to the synthesis of magnesium–rhodium compounds .
Industrial Production Methods: Industrial production of magnesium–rhodium (1/1) typically involves the use of high-purity magnesium and rhodium precursors. The reaction conditions are carefully controlled to ensure the formation of the desired compound. Techniques such as chemical vapor deposition and electrochemical methods may also be employed to produce magnesium–rhodium (1/1) on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions: Magnesium–rhodium (1/1) undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, magnesium reacts readily with acids to form magnesium ions and hydrogen gas . Rhodium, on the other hand, is known for its catalytic properties and can participate in a wide range of reactions, including hydrogenation and oxidation.
Common Reagents and Conditions: Common reagents used in reactions involving magnesium–rhodium (1/1) include acids, bases, and oxidizing agents. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products. For instance, magnesium reacts with hydrochloric acid to form magnesium chloride and hydrogen gas .
Major Products Formed: The major products formed from reactions involving magnesium–rhodium (1/1) depend on the specific reaction conditions and reagents used. For example, the reaction of magnesium with oxygen forms magnesium oxide, while the reaction with nitrogen forms magnesium nitride . Rhodium can form various organometallic compounds and complexes, which are valuable in catalytic applications.
Applications De Recherche Scientifique
Magnesium–rhodium (1/1) has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including hydrogenation and oxidation . In biology and medicine, magnesium–rhodium compounds are studied for their potential therapeutic effects and as imaging agents. In industry, magnesium–rhodium is used in the production of high-performance materials and coatings due to its excellent catalytic and mechanical properties .
Mécanisme D'action
The mechanism of action of magnesium–rhodium (1/1) involves its interaction with molecular targets and pathways. Magnesium plays a crucial role in various physiological processes, including enzyme activation, ion transport, and muscle contraction . Rhodium, as a catalyst, facilitates chemical reactions by lowering the activation energy and increasing the reaction rate. The combination of magnesium and rhodium in a 1:1 ratio enhances the overall reactivity and catalytic efficiency of the compound.
Comparaison Avec Des Composés Similaires
Magnesium–rhodium (1/1) can be compared with other similar compounds, such as magnesium–palladium and magnesium–platinum. These compounds also exhibit catalytic properties and are used in various applications. magnesium–rhodium (1/1) is unique due to its specific combination of magnesium’s lightweight and high reactivity with rhodium’s excellent catalytic properties . This makes it particularly valuable in applications requiring both high reactivity and catalytic efficiency.
List of Similar Compounds:- Magnesium–palladium
- Magnesium–platinum
- Magnesium–nickel
- Magnesium–cobalt
Propriétés
Numéro CAS |
66103-54-6 |
|---|---|
Formule moléculaire |
MgRh |
Poids moléculaire |
127.211 g/mol |
Nom IUPAC |
magnesium;rhodium |
InChI |
InChI=1S/Mg.Rh |
Clé InChI |
XAMRLWSDELCBQG-UHFFFAOYSA-N |
SMILES canonique |
[Mg].[Rh] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;ethyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate](/img/structure/B14480404.png)
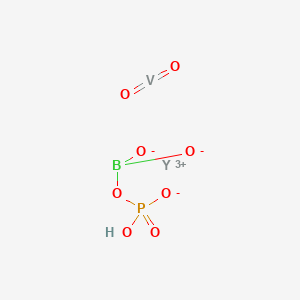

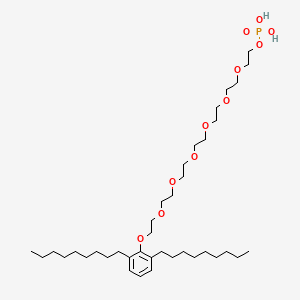
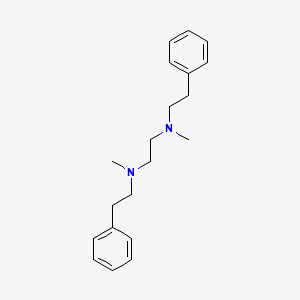
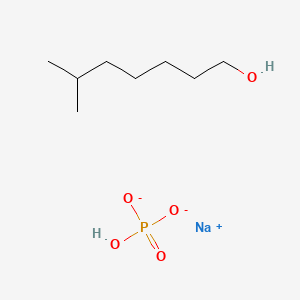
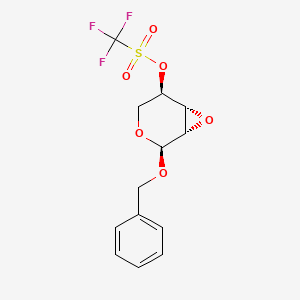
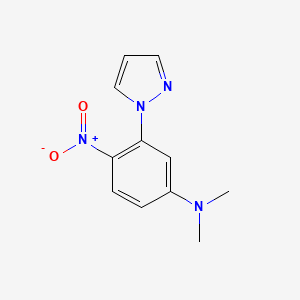
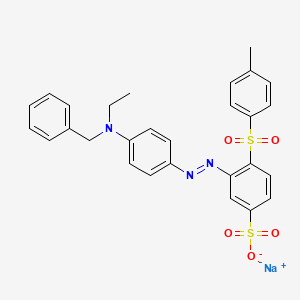
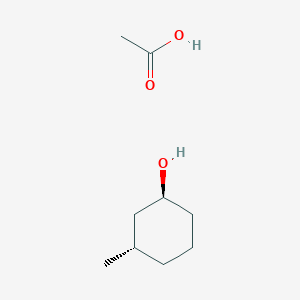
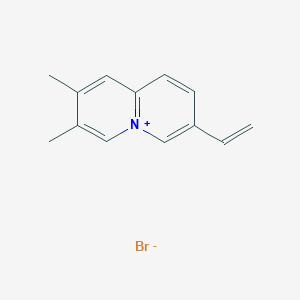
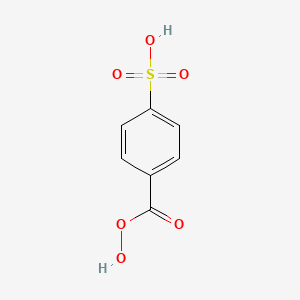
![ethyl 2-[1-(4-methoxybenzoyl)-2H-quinolin-2-yl]-3-oxo-3-phenylpropanoate](/img/structure/B14480481.png)
![3-[2-(tert-Butylsulfanyl)phenyl]prop-2-enoic acid](/img/structure/B14480491.png)
